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An In-depth Guide for Researchers and Drug Development Professionals

The development of the alpha-1A adrenoceptor antagonist Upidosin, initially under

investigation by Recordati S.p.A. for urogenital diseases, has been discontinued. While specific

details surrounding the cessation of its development are not extensively publicized, this guide

provides a comprehensive overview of the available information and, by extension, analyzes a

more thoroughly documented case of a developmental pivot in a similarly named

investigational drug, BPS-804 (setrusumab), to offer valuable insights for the scientific

community.

Limited Information on the Discontinuation of Upidosin
Publicly available data on the discontinuation of Upidosin is sparse. It is confirmed that the

drug, an ADRA1 antagonist, is no longer in development.[1] The reasons for this decision have

not been detailed in accessible clinical trial registries or company publications. Drug

development can be halted for a multitude of reasons, including but not limited to lack of

efficacy, unforeseen safety concerns, strategic business decisions, or difficulties in formulation

or manufacturing. Without specific disclosures from the developers, any analysis of the precise

factors leading to Upidosin's discontinuation remains speculative.

In contrast, the development journey of BPS-804 (setrusumab), a monoclonal antibody for

Osteogenesis Imperfecta (OI), offers a well-documented case study of a significant clinical trial

setback and the subsequent strategic adjustments. Given the phonetic similarity and the
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detailed public data, this guide will now focus on the technical aspects of the BPS-804 program

as a pertinent example for researchers and drug development professionals.

Case Study: The Pivotal Setback in the
Development of BPS-804 (Setrusumab)
BPS-804, developed by Mereo BioPharma, is a fully humanized monoclonal antibody that

targets and inhibits sclerostin, a negative regulator of bone formation.[2][3][4][5] By blocking

sclerostin, BPS-804 is intended to increase the activity of osteoblasts, the cells that form new

bone, thereby improving bone density and strength in individuals with OI, a genetic disorder

characterized by brittle bones.

The ASTEROID Trial: A Primary Endpoint Missed
The pivotal Phase 2b ASTEROID study was designed to evaluate the efficacy and safety of

BPS-804 in adults with OI. A key challenge in this trial was the selection of an appropriate

primary endpoint. The study utilized trabecular volumetric bone mineral density (Tb. vBMD) as

the primary measure of efficacy.

Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.

Patient Population: Approximately 120 adult patients with Osteogenesis Imperfecta.

Intervention: Intravenous infusions of BPS-804 at doses of 2, 8, and 20 mg/kg or placebo.

Primary Endpoint: Change from baseline in radial trabecular volumetric bone mineral density

(Tb. vBMD) at 12 months, measured by high-resolution peripheral quantitative computed

tomography (HRpQCT).

Secondary Endpoints: Changes in bone strength (failure load and stiffness) assessed by

finite element analysis, areal bone mineral density (aBMD) of the lumbar spine, and bone

turnover markers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.trinitydelta.org/research-notes/encouraging-interim-bps-804-data-in-oi/
https://www.pharmtech.com/view/mereo-biopharma-s-brittle-bone-disease-drug-accepted-ema-s-adaptive-pathways-program
https://firstwordpharma.com/story/4357136
https://www.pharmaceutical-technology.com/news/newsmereo-biopharmas-bps-804-drug-accepted-for-participation-in-emas-adaptive-pathways-programme-5744926/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter BPS-804 (20 mg/kg)
Placebo/Reference
Group

Significance

Primary Endpoint

Change in Radial Tb.

vBMD (12 months)
No significant change - Not Met

Secondary Endpoints

Mean Increase in

Failure Load (12

months)

3.17% - Significant

Mean Increase in

Stiffness (12 months)
3.19% - Significant

Mean Increase in

Lumbar Spine aBMD

(Day 141)

4% +1% p = 0.038

Bone Turnover

Markers (Day 43)

P1NP Increase 84% +6% p < 0.001

P1CP Increase 53% +5% p = 0.003

BSAP Increase 59% -13% p < 0.001

OC Increase 44% -19% p = 0.012

CTX-1 Decrease -44% -7% -

Data compiled from the ASTEROID and earlier Phase 2a trials.

The ASTEROID trial did not meet its primary endpoint of a significant change in Tb. vBMD. This

outcome could have led to the discontinuation of the development program. However, a deeper

analysis of the secondary endpoints revealed a compelling picture of the drug's efficacy.
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Rationale for Continued Development Despite Primary
Endpoint Failure
Despite the failure to meet the primary endpoint, the development of BPS-804 is proceeding to

Phase 3. The decision was based on the following key observations:

Statistically Significant Improvements in Bone Strength: The secondary endpoints measuring

bone strength, such as failure load and stiffness, showed significant positive effects in the

treatment groups.

Positive Changes in Bone Mineral Density: Lumbar spine aBMD, a more traditional measure

of bone density, showed a statistically significant increase in the BPS-804 group compared to

the reference group.

Favorable Bone Turnover Marker Profile: Treatment with BPS-804 led to a significant

increase in bone formation markers (P1NP, P1CP, BSAP, OC) and a decrease in a bone

resorption marker (CTX-1), indicating a net anabolic effect on bone.

Inappropriate Primary Endpoint Selection: Expert opinion suggests that HRpQCT

parameters, such as Tb. vBMD, are not highly responsive to most bone-active drugs and

may have been an inappropriate choice for the primary endpoint in this context.

Favorable Safety Profile: BPS-804 was generally well-tolerated, with no major safety

concerns identified.

This body of evidence strongly suggested that BPS-804 has a beneficial effect on bone health

in patients with OI, and the failure to meet the primary endpoint was likely a reflection of the

endpoint's limitations rather than the drug's lack of efficacy.

Visualizing the Path Forward: Signaling Pathways and
Logical Frameworks
To better understand the scientific rationale and the decision-making process, the following

diagrams illustrate the mechanism of action of BPS-804 and the logical framework that guided

the continuation of its development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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